2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione 2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15653681
InChI: InChI=1S/C24H26N2O4S3/c1-4-30-13-9-10-17-16(11-13)19-20(32-33-23(19)31)24(2,3)26(17)18(27)12-25-21(28)14-7-5-6-8-15(14)22(25)29/h9-11,14-15H,4-8,12H2,1-3H3
SMILES:
Molecular Formula: C24H26N2O4S3
Molecular Weight: 502.7 g/mol

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC15653681

Molecular Formula: C24H26N2O4S3

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C24H26N2O4S3
Molecular Weight 502.7 g/mol
IUPAC Name 2-[2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Standard InChI InChI=1S/C24H26N2O4S3/c1-4-30-13-9-10-17-16(11-13)19-20(32-33-23(19)31)24(2,3)26(17)18(27)12-25-21(28)14-7-5-6-8-15(14)22(25)29/h9-11,14-15H,4-8,12H2,1-3H3
Standard InChI Key ICDQOLTUSGEDSS-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5CCCCC5C4=O

Introduction

IUPAC Name

The systematic IUPAC name for the compound is:
2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione.

Molecular Formula and Weight

  • Molecular Formula: C28H30N2O4S3C_{28}H_{30}N_2O_4S_3

  • Molecular Weight: Approximately 546.7 g/mol .

Functional Groups

Key functional groups include:

  • A thioxo group (C=SC=S) within the quinoline ring.

  • An ethoxy group (C2H5OC_2H_5O) at position 8 of the quinoline.

  • A dione group (C=OC=O) in the isoindole ring.

SMILES Notation

The SMILES representation is:
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O .

Synthetic Pathway

The synthesis of this compound likely involves:

  • Formation of the dithioloquinoline core through cyclization reactions involving sulfur-containing precursors.

  • Introduction of the ethoxy and dimethyl substituents at specific positions on the quinoline ring.

  • Coupling with an isoindole derivative via a ketoethyl linker.

While specific details on the synthesis of this exact compound are not available in the provided data, similar compounds are synthesized using multi-step reactions involving thiourea derivatives and electrophilic reagents .

Potential Pharmacological Applications

The presence of quinoline and isoindole moieties suggests potential bioactivity:

  • Quinoline derivatives are known for their antimalarial and anticancer properties.

  • Isoindole-based compounds often exhibit anti-inflammatory and antitumor activities.

Research Implications

This compound represents a promising scaffold for drug discovery due to its structural complexity and potential biological activity. Further studies could focus on:

  • Molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).

  • In vitro and in vivo assays to evaluate anticancer or antimicrobial efficacy.

  • Structural optimization to enhance potency and reduce toxicity.

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